![molecular formula C12H10N4O4S B4140946 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B4140946.png)
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Overview
Description
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a synthetic organic compound that features a pyrimidine ring substituted with a hydroxy group and a thioether linkage to an acetamide moiety bearing a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective hydroxylation of the pyrimidine ring using reagents such as hydrogen peroxide or other oxidizing agents.
Thioether Formation: The thioether linkage is formed by reacting the hydroxy-substituted pyrimidine with a thiol derivative, often under basic conditions to facilitate the nucleophilic substitution.
Acetamide Formation: The acetamide moiety is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Nitration: The nitrophenyl group is introduced via nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted acetamides or pyrimidines.
Scientific Research Applications
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitrophenyl group may also participate in redox reactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(4-hydroxy-2-pyrimidinyl)thio]-N-phenylacetamide: Lacks the nitro group, which may result in different biological activities.
2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide: Contains a methyl group instead of a nitro group, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of the nitrophenyl group in 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide distinguishes it from similar compounds, potentially enhancing its reactivity in redox reactions and its ability to interact with specific molecular targets.
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S/c17-10-5-6-13-12(15-10)21-7-11(18)14-8-1-3-9(4-2-8)16(19)20/h1-6H,7H2,(H,14,18)(H,13,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFPETJMPMWTFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=CC(=O)N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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